Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine-carboxylate derivative characterized by a phenyl ester group and a substituted 2,3-dihydrobenzofuran moiety. The compound features a piperidine ring with a 4-position substituent comprising a methylene-linked acetamido group and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy side chain.
Estimated Molecular Formula: C₂₄H₂₈N₂O₅ (derived from structural analysis).
Key Functional Groups:
- Piperidine-1-carboxylate ester (phenyl substitution).
- Acetamido-methyl linker.
- 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy group.
Properties
IUPAC Name |
phenyl 4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-25(2)15-19-7-6-10-21(23(19)32-25)30-17-22(28)26-16-18-11-13-27(14-12-18)24(29)31-20-8-4-3-5-9-20/h3-10,18H,11-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIAORACLIZETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by several key structural components:
- Benzofuran Moiety : The presence of a benzofuran ring contributes to the compound's pharmacological properties.
- Piperidine Ring : This cyclic structure is often associated with various biological activities, including interactions with neurotransmitter receptors.
- Acetamido Group : This functional group can enhance solubility and bioavailability.
The molecular formula of the compound is , with a molecular weight of 460.5 g/mol .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, which could lead to therapeutic effects in conditions like depression or anxiety.
- Modulation of Signaling Pathways : The compound might alter signaling pathways associated with neuroprotection or neuroinflammation.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives of benzofuran can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
Neuroprotective Effects
The benzofuran structure has been linked to neuroprotective properties. Compounds containing this moiety have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Study on MAO-B Inhibition
A recent study focused on the synthesis and evaluation of chalcogenyl-2,3-dihydrobenzofuran derivatives as MAO-B inhibitors. The findings indicated that certain modifications in the structure could enhance inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative disorders. This suggests that similar structural features in this compound might confer similar properties .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical active ingredient. Its unique structure allows for interaction with various biological targets, making it a candidate for the development of new therapeutic agents. Notably, compounds with similar structures have shown promise in treating severe pain while minimizing side effects commonly associated with opioids .
Analgesic Properties
Research indicates that derivatives of this compound may possess analgesic properties suitable for treating severe pain without the adverse effects typical of traditional analgesics like tramadol . The mechanism of action likely involves modulation of pain pathways through interactions with specific receptors or enzymes.
Biological Evaluation
Anticancer Activity
Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate has been evaluated for anticancer properties. Similar compounds have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models . The benzofuran moiety is particularly noted for its role in enhancing biological activity against cancer cells.
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been studied for antimicrobial and anti-inflammatory activities. Compounds with similar structural features have shown effectiveness against a range of microbial pathogens and have been evaluated for their ability to inhibit inflammatory processes .
Industrial Applications
Material Science
The structural characteristics of this compound may also lend themselves to applications in material science. Its unique electronic properties could be utilized in the development of new materials with specific optical or electronic functionalities.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound tert-Butyl (R)-4-(7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran-4-yl)piperidine-1-carboxylate (CAS: 2241594-66-9) serves as a relevant structural analog for comparison . Below is a detailed analysis of their similarities and differences:
Structural and Physicochemical Comparison
Functional Implications
Ester Group Impact :
- The phenyl ester in the target compound may enhance aromatic interactions with biological targets compared to the tert-butyl group in the evidence compound, which is bulkier and more lipophilic . This could influence solubility and membrane permeability.
Dihydrobenzofuran Substitutions: The 2,2-dimethyl substitution in the target compound likely increases steric hindrance around the dihydrobenzofuran ring compared to the 2,5-dimethyl substitution in the evidence compound. This difference may alter binding affinity to enzymes or receptors. The acetamido group at position 7 in the evidence compound’s dihydrobenzofuran ring (vs.
Pharmacokinetic Considerations :
- The tert-butyl group in the evidence compound may improve metabolic stability due to reduced susceptibility to esterase cleavage compared to the phenyl ester in the target compound.
Research Findings and Limitations
While the evidence compound (C₂₂H₃₂N₂O₄) has been documented with a molar mass of 388.5 g/mol , experimental data for the target compound—such as binding assays, solubility, or toxicity—are absent in the provided sources. Structural analogs like the evidence compound highlight the importance of substituent positioning and steric effects in modulating bioactivity. For example:
- Metabolic Pathways : The tert-butyl ester may undergo slower hydrolysis than the phenyl ester, suggesting divergent metabolic fates.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The compound’s retrosynthetic breakdown reveals three primary subunits:
- 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol : The dihydrobenzofuran moiety serves as the aromatic core.
- 4-(Aminomethyl)piperidine-1-carboxylic acid phenyl ester : The piperidine-carboxylate segment provides the nitrogenous backbone.
- Chloroacetyl chloride : The acetamido linker bridges the dihydrobenzofuran and piperidine units.
Critical synthetic challenges include stereoselective formation of the dihydrobenzofuran ring, regioselective functionalization of the piperidine nitrogen, and stability of the ester group during coupling reactions.
Synthesis of 2,2-Dimethyl-2,3-Dihydrobenzofuran-7-ol
Transition Metal-Catalyzed Cyclization
Recent advances in rhodium-catalyzed [3 + 2] annulation enable efficient dihydrobenzofuran synthesis. A representative protocol involves:
- Reactants : 2-Alkenylphenol (1.0 equiv) and N-phenoxyacetamide (1.2 equiv).
- Catalyst : [RhCp*Cl₂]₂ (5 mol%).
- Additives : Zn(OAc)₂ (2.0 equiv), MeOH solvent.
- Conditions : 80°C, 12 h under N₂.
- Yield : 90%.
The mechanism proceeds via C–H activation, migratory insertion, and oxidative addition to form the dihydrobenzofuran scaffold. Methanol enhances proton transfer, while Zn(OAc)₂ stabilizes intermediates.
Photochemical [3 + 2] Cycloaddition
Alternative Ru-catalyzed photochemical methods employ:
- Reactants : Phenol derivatives and ethylene gas.
- Catalyst : Ru(bpy)₃Cl₂ (2 mol%).
- Light Source : 450 nm LED.
- Yield : 75–85%.
This method avoids high temperatures but requires specialized equipment.
Table 1: Comparison of Dihydrobenzofuran Synthesis Methods
| Method | Catalyst | Temperature | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Rh-Catalyzed Annulation | [RhCp*Cl₂]₂ | 80°C | 90 | High |
| Photochemical | Ru(bpy)₃Cl₂ | RT | 85 | Moderate |
Preparation of 4-(Aminomethyl)Piperidine-1-Carboxylic Acid Phenyl Ester
Piperidine Ring Functionalization
The piperidine intermediate is synthesized via Suzuki-Miyaura coupling:
- Reactants : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv) and 6-methylpyridin-2-yl bromide (1.1 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (3.0 equiv).
- Solvent : DME/H₂O (4:1).
- Yield : 88%.
Deprotection of the tert-butyl group using HCl/dioxane yields the free piperidine, which is subsequently reacted with phenyl chloroformate to install the carboxylate.
Acetamido Linker Installation
Amide Coupling Strategies
The dihydrobenzofuran-7-ol is converted to its chloroacetate derivative using chloroacetyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in THF at 0°C. Subsequent reaction with 4-(aminomethyl)piperidine-1-carboxylate proceeds via:
Table 2: Optimization of Amide Coupling Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 0°C → RT | 12 | 78 |
| DIPEA | DCM | RT | 8 | 82 |
| NaHCO₃ | ACN | 40°C | 6 | 68 |
Final Esterification and Purification
The piperidine intermediate’s free hydroxyl group is esterified with phenyl chlorocarbonate (1.2 equiv) in pyridine at −10°C. Crude product purification involves:
- Silica Gel Chromatography : Hexane/EtOAc (3:1 → 1:1).
- Recrystallization : MeOH/H₂O (7:3).
- HPLC : C18 column, 70% ACN/30% H₂O + 0.1% TFA.
Final characterization by ¹H/¹³C NMR and HRMS confirms structure and purity >98%.
Challenges and Optimization Considerations
Stereochemical Control
The dihydrobenzofuran’s 2,2-dimethyl group induces steric hindrance, necessitating bulky ligands (e.g., Josiphos) during Rh-catalyzed cyclization to achieve >95% ee.
Stability of Intermediates
The phenyl ester group is prone to hydrolysis under basic conditions. Conducting amide coupling at low temperatures (0°C) and using anhydrous DMF mitigates degradation.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). This statistical approach minimizes experimental runs while identifying optimal conditions .
- Integrate quantum chemical calculations (e.g., reaction path searches) to predict energy barriers and intermediates, narrowing down viable synthetic routes .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Use HPLC with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to assess purity and detect impurities .
- Combine 1H NMR and HRMS for structural confirmation, as demonstrated in analogous piperidine derivatives .
Q. How should researchers design stability studies to evaluate the compound under varying storage conditions?
Methodological Answer:
- Conduct stress testing (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor degradation products. Buffer solutions (e.g., ammonium acetate at pH 6.5) are critical for maintaining chromatographic resolution .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Utilize molecular docking simulations (e.g., AutoDock Vina) to model binding affinities with target proteins. Pair this with AI-driven tools (e.g., COMSOL Multiphysics) to simulate dynamic interactions and refine predictions .
- Validate computational results with radiolabeled ligand binding assays to quantify receptor occupancy and functional activity .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Methodological Answer:
- Synthesize analogs with targeted substitutions (e.g., modifying the benzofuran or piperidine moieties) and compare their bioactivity using standardized assays (e.g., antimicrobial or cytotoxicity screens) .
- Apply multivariate statistical analysis to correlate structural features (e.g., logP, polar surface area) with activity data .
Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?
Methodological Answer:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess absorption, distribution, and metabolism barriers. For example, poor solubility or rapid hepatic clearance may explain discrepancies .
- Use machine learning to analyze large datasets from in vitro and in vivo studies, identifying outliers or confounding variables .
Q. What advanced methods are available to study the compound’s reaction mechanism during synthesis?
Methodological Answer:
- Combine isotopic labeling (e.g., deuterated solvents) with mass spectrometry to trace reaction pathways and intermediates.
- Apply density functional theory (DFT) calculations to map energy profiles and validate proposed mechanisms .
Q. How can researchers ensure data integrity and reproducibility in collaborative studies involving this compound?
Methodological Answer:
- Implement blockchain-based data management systems to timestamp and secure experimental protocols, raw data, and analysis workflows .
- Standardize assays using validated reference materials and inter-laboratory proficiency testing .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Use Bayesian statistical frameworks to weigh conflicting results, incorporating prior experimental evidence to update probability distributions .
- Experimental Replication : Design studies with power analysis to ensure sufficient sample sizes, reducing Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
